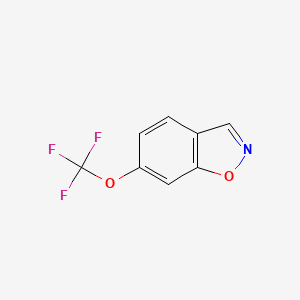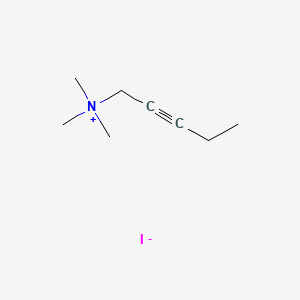
6-Trifluoromethoxy-1,2-benzisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Trifluoromethoxy-1,2-benzisoxazole is a heterocyclic aromatic compound with the molecular formula C8H4F3NO2 and a molecular weight of 203.12 g/mol . This compound features a benzisoxazole core with a trifluoromethoxy group at the 6-position, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of organotrifluoroborate salts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of 6-Trifluoromethoxy-1,2-benzisoxazole may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process .
化学反应分析
Types of Reactions
6-Trifluoromethoxy-1,2-benzisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
6-Trifluoromethoxy-1,2-benzisoxazole has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-Trifluoromethoxy-1,2-benzisoxazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit voltage-dependent sodium channels, which can reduce neuronal excitability and provide neuroprotective effects . Additionally, it may interact with enzymes involved in metabolic pathways, such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase .
相似化合物的比较
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: This compound is structurally related and has similar neuroprotective properties.
Benzoxazole Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
6-Trifluoromethoxy-1,2-benzisoxazole is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C8H4F3NO2 |
|---|---|
分子量 |
203.12 g/mol |
IUPAC 名称 |
6-(trifluoromethoxy)-1,2-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)13-6-2-1-5-4-12-14-7(5)3-6/h1-4H |
InChI 键 |
OGTUBYBBEZOFGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1OC(F)(F)F)ON=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14168264.png)



![N-butyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14168305.png)






![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)

